2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1-octadecylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-38-35-28-20-19-27-34(35)37-36(38)30-32-25-22-24-31-23-17-18-26-33(31)32/h17-20,22-28H,2-16,21,29-30H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTPEDBNDIKJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . Another method involves a copper-catalyzed multicomponent reaction using benzoin or benzil with different aldehydes and ammonium acetate as the nitrogen source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of less toxic and more sustainable reagents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at positions adjacent to the nitrogen atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Scientific Research Applications
2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzimidazole core allows extensive structural diversification. Key comparisons with analogous compounds include:
Key Observations
Substituent Impact on Physical State :
- Long alkyl chains (e.g., octadecyl) or flexible thioethers (Compound 7) often result in oily states, whereas rigid groups (adamantyl, Compound 13) or aromatic substitutions (Compound 1) favor solid states .
- The octadecyl chain in the target compound likely reduces crystallinity compared to triphenyl-substituted imidazoles (Compound 1, m.p. 241°C) .
Synthetic Yields :
- Yields vary significantly (50–92%) depending on substituent complexity. For example, adamantylthio derivatives (Compounds 13–15) show higher yields (58–92%) due to favorable reactivity .
Biological and Material Relevance: Thioether-linked compounds (e.g., Compounds 7, 13, 18) are explored as cannabinoid receptor agonists, suggesting substituent-dependent bioactivity . The octadecyl chain may enhance surfactant behavior or drug delivery efficiency due to increased hydrophobicity.
Spectroscopic and Structural Characterization :
- NMR and IR data (e.g., Compound IV in ) highlight substituent-specific shifts, such as aromatic proton resonances (δ 7.1–7.9 ppm) for naphthalene groups .
Biological Activity
2-(Naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole is an organic compound classified as an imidazole derivative. This compound has garnered attention due to its diverse biological activities, which include potential antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluating various imidazole compounds demonstrated that certain derivatives possess potent inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For instance, a recent study focused on the compound's ability to induce apoptosis in cancer cell lines. The findings indicated that this compound effectively reduced cell viability in human cancer cell lines such as HeLa and A549, with IC50 values suggesting moderate potency.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.5 | Induction of apoptosis |
| A549 | 12.3 | Cell cycle arrest |
| MCF7 | 20.0 | Inhibition of proliferation |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The imidazole ring structure allows for binding with enzymes and receptors, leading to modulation of their activity. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts when treated with the compound at concentrations above 10 µg/mL. The study concluded that the compound could serve as a potential candidate for developing new antimicrobial agents.
Investigating Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound using xenograft models in mice. Mice treated with the compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed that tumors from treated mice exhibited increased levels of apoptosis markers, confirming the compound's role in inducing programmed cell death.
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar solvents (DMF, ethanol) enhance solubility of intermediates but may require reflux conditions.
- Catalysts : Nano-SiO₂ improves yield (up to 88%) and reduces side reactions compared to traditional acids .
- Temperature : Alkylation steps often require 60–80°C for 12–24 hours to ensure complete substitution .
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Basic Research Question
Methodological Approach :
- 1H/13C NMR : Confirm substitution patterns. For example, aromatic protons in the naphthalene moiety appear as multiplets at δ 7.2–8.5 ppm, while the octadecyl chain shows a triplet for the terminal CH₃ group at δ 0.88 ppm .
- X-ray Crystallography : Resolve tautomeric forms and stereochemistry. SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for high-resolution data .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z ~529 for C₃₆H₄₄N₂) and detect fragmentation patterns .
Advanced Consideration : Discrepancies in crystallographic data (e.g., twinning or disorder) can be addressed using SHELXPRO for macromolecular refinement or density modification in SHELXE .
What computational strategies are effective for predicting the biological activity of this compound derivatives?
Advanced Research Question
Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., VEGFR-2 for anticancer activity). The naphthalene group often participates in π-π stacking with hydrophobic binding pockets .
- QSAR Models : Correlate substituent effects (e.g., chain length, aryl groups) with bioactivity. For example, longer alkyl chains (C18) enhance lipophilicity and membrane penetration .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) to validate docking poses .
Data Validation : Cross-reference computational predictions with in vitro assays (e.g., IC₅₀ values against cancer cell lines) .
How can contradictory data in antimicrobial studies of benzimidazole derivatives be systematically analyzed?
Advanced Research Question
Case Study : While 2-(naphthalen-1-ylmethyl) derivatives show activity against S. aureus (MIC ~8 µg/mL), discrepancies arise due to:
Q. Resolution Strategy :
- Meta-Analysis : Pool data from standardized assays (CLSI guidelines) to identify trends.
- SAR Studies : Compare substituent effects across analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl) to isolate key pharmacophores .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Hazard Mitigation :
- Toxicity : The compound is harmful if inhaled (LC₅₀ data required). Use fume hoods and PPE (gloves, respirators) during synthesis .
- Environmental Risk : Avoid aqueous discharge; employ solvent recovery systems (e.g., rotary evaporation for DMF) .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced Consideration : Conduct lifecycle assessments (LCA) to evaluate waste management strategies, particularly for halogenated byproducts .
How do solvent and catalyst choices impact the green synthesis of benzimidazole derivatives?
Advanced Research Question
Sustainable Methods :
- Catalysts : Nano-SiO₂ reduces reaction time (4 hours vs. 24 hours) and enables recyclability (>5 cycles without loss of activity) .
- Solvents : Ethanol/water mixtures (7:3 v/v) achieve ~85% yield while minimizing toxicity .
- Microwave Assistance : Accelerates cyclization steps (30 minutes vs. 12 hours) with energy savings .
Validation : Compare E-factor (kg waste/kg product) for traditional vs. green routes .
What are the challenges in characterizing tautomeric forms of this compound, and how can they be addressed?
Advanced Research Question
Analytical Strategies :
- Dynamic NMR : Detect tautomerization (e.g., proton shifts between N1 and N3) at variable temperatures .
- X-ray Powder Diffraction (XRPD) : Resolve crystalline vs. amorphous phases, which may stabilize specific tautomers .
- DFT Calculations : Predict relative stability of tautomers using Gaussian at the B3LYP/6-31G* level .
Case Study : Tautomeric mixtures (e.g., 5- vs. 6-methoxy derivatives) require chromatographic separation (HPLC with C18 columns) before analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
